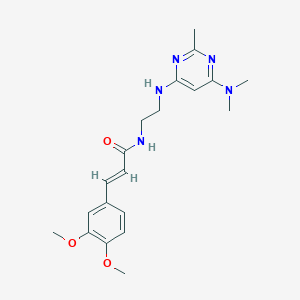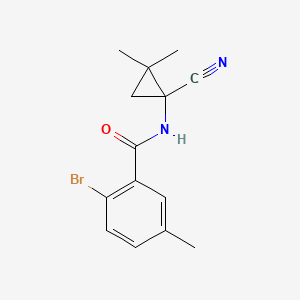![molecular formula C26H36N4OS B2647912 N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477300-32-6](/img/structure/B2647912.png)
N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound with a unique structure that combines a triazole ring, an adamantane core, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Adamantane Core: The adamantane core is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with an adamantane-based electrophile.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and adamantane moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the phenyl or adamantane positions.
Aplicaciones Científicas De Investigación
N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antiviral, antibacterial, or anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s stability and structural properties make it a candidate for use in advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Industrial Applications: Its unique properties may be leveraged in the development of new industrial catalysts or as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and adamantane core play crucial roles in these interactions, providing stability and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.
Mono-Methyl phthalate: Another compound with a complex structure used in various applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer with applications in sensitive areas.
Uniqueness
N-{[4-(2,6-diethylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of a triazole ring, adamantane core, and various functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4OS/c1-4-20-8-7-9-21(5-2)23(20)30-22(28-29-25(30)32-6-3)16-27-24(31)26-13-17-10-18(14-26)12-19(11-17)15-26/h7-9,17-19H,4-6,10-16H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRQLWPLSIQNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2647830.png)

![Ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2647835.png)


![2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2647842.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B2647843.png)


![4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide](/img/structure/B2647848.png)
![4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2647850.png)
![2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2647851.png)

